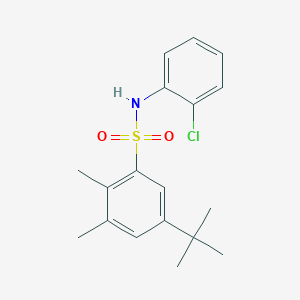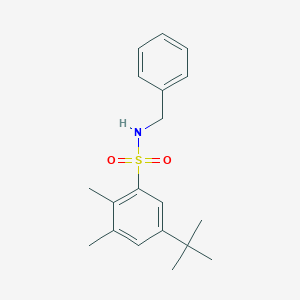![molecular formula C20H19NO2S B281205 N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide, commonly known as BPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of BPS is still not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, BPS has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In diabetes, BPS has been found to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in glucose metabolism. In agriculture, BPS has been found to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
BPS has been found to have various biochemical and physiological effects in different organisms. In cancer cells, BPS has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, BPS has been found to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In plants, BPS has been found to inhibit the growth of certain weeds, leading to improved crop yields.
实验室实验的优点和局限性
BPS has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its ease of synthesis. However, BPS also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of BPS. In medicine, further research is needed to fully understand the mechanism of action of BPS and to determine its potential as a chemotherapeutic agent and as a treatment for diabetes. In agriculture, further research is needed to determine the efficacy and safety of BPS as a herbicide and to develop new formulations that can improve its solubility and effectiveness. In industry, further research is needed to determine the potential of BPS as a plasticizer and to develop new applications that can take advantage of its unique properties.
合成方法
BPS can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-ol in the presence of a base such as pyridine. Both methods lead to the formation of BPS as a white crystalline solid.
科学研究应用
BPS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BPS has been found to have antitumor activity and is being investigated as a potential chemotherapeutic agent. BPS has also been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models. In agriculture, BPS has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds. In industry, BPS has been studied for its potential use as a plasticizer, as it has been found to have similar properties to bisphenol A (BPA), a commonly used plasticizer.
属性
分子式 |
C20H19NO2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-9-16(2)20(14-15)24(22,23)21-19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |
InChI 键 |
ICSHMGSVEUABOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)






![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)


![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)